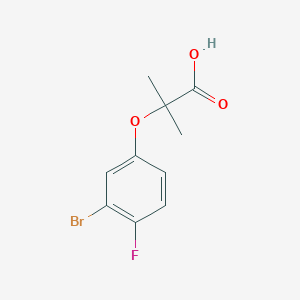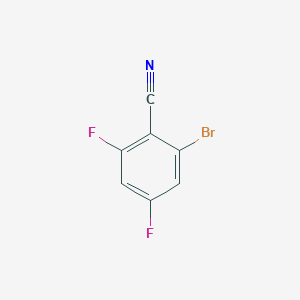![molecular formula C10H18ClNO2 B1381779 2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride CAS No. 28345-44-0](/img/structure/B1381779.png)
2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride
Übersicht
Beschreibung
“2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride” is a chemical compound with the formula C10H17NO2.ClH . It is also known by the SKU A22821 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1CC2(CCC1(CC2)CC(=O)O)N.Cl . This indicates that the compound contains a bicyclic structure with an amine group and a carboxylic acid group. Physical And Chemical Properties Analysis
The molecular weight of “2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride” is 219.70 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen
- Summary of Application : 4-Aminobicyclo[2.2.2]octan-2-ones are synthesized using different pathways . They are formed from ammonium thiocyanates and benzylidene acetone in a one-pot reaction .
- Methods of Application : The reaction involves benzylidene acetone reacting with dialkylammonium thiocyanates to give enammonium salts, followed by a Diels-Alder reaction with unreacted benzylidene acetone. The resulting 4-acetylcyclohex-1-enylammonium salts then cyclize to give the bicyclic compounds .
- Results or Outcomes : The reaction yields 4-aminobicyclo[2.2.2]octan-2-ones .
- Summary of Application : 4-Aminobicyclo[2.2.2]octan-2-ones and -ols have been investigated for their activity against Trypanosoma b. rhodesiense, the causative organism of East African sleeping sickness, and Plasmodium falciparum, the protozoan parasite which causes Malaria tropica .
- Methods of Application : The compounds were synthesized using different pathways and then tested for their antiprotozoal activity .
- Results or Outcomes : The results of these investigations are not specified in the available sources .
Organic Synthesis
Pharmaceuticals
- Chemical Synthesis
- Summary of Application : 4-Aminobicyclo[2.2.2]octan-2-ones can be synthesized from ammonium thiocyanates and benzylidene acetone in a one-pot reaction .
- Methods of Application : The reaction involves benzylidene acetone reacting with dialkylammonium thiocyanates to give enammonium salts, followed by a Diels-Alder reaction with unreacted benzylidene acetone. The resulting 4-acetylcyclohex-1-enylammonium salts then cyclize to give the bicyclic compounds .
- Results or Outcomes : The reaction yields 4-aminobicyclo[2.2.2]octan-2-ones .
- Chemical Synthesis
- Summary of Application : 4-Aminobicyclo[2.2.2]octan-2-ones can be synthesized from ammonium thiocyanates and benzylidene acetone in a one-pot reaction .
- Methods of Application : The reaction involves benzylidene acetone reacting with dialkylammonium thiocyanates to give enammonium salts, followed by a Diels-Alder reaction of the latter with unreacted 1. The thus formed 4-acetylcyclohex-1-enylammonium salts then cyclize to give the bicyclic compounds .
- Results or Outcomes : The reaction yields 4-aminobicyclo[2.2.2]octan-2-ones .
Safety And Hazards
This compound should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and not getting it in eyes, on skin, or on clothing . It should be kept away from heat/sparks/open flames/hot surfaces . In case of inadequate ventilation, respiratory protection should be worn .
Eigenschaften
IUPAC Name |
2-(4-amino-1-bicyclo[2.2.2]octanyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c11-10-4-1-9(2-5-10,3-6-10)7-8(12)13;/h1-7,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYOUSBKAHRDBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



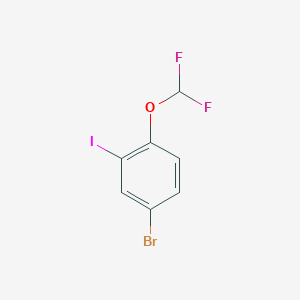
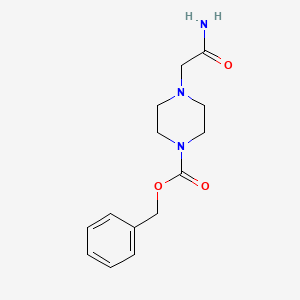
![Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester](/img/structure/B1381699.png)
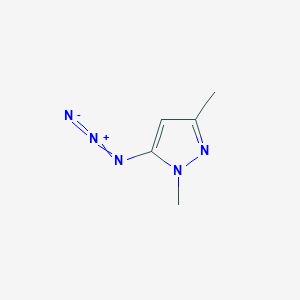

![2-Bromo-5-hexylthieno[3,2-b]thiophene](/img/structure/B1381706.png)
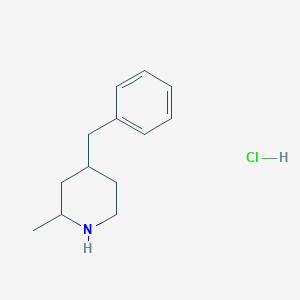

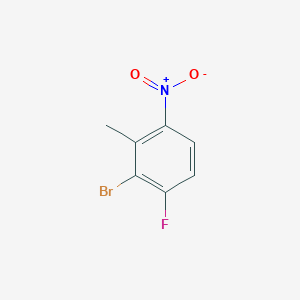
![2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1381712.png)
![tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1381713.png)
![6-tert-Butyl 3-ethyl 2-methyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1381714.png)
